molecular formula C18H15ClN2OS B2796131 N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-phenylacetamide CAS No. 303791-97-1

N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-phenylacetamide

Cat. No.: B2796131
CAS No.: 303791-97-1
M. Wt: 342.84
InChI Key: FYJUVJAKHKGNAQ-UHFFFAOYSA-N
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Description

N-{5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-phenylacetamide is a thiazole-based small molecule characterized by a 1,3-thiazol-2-yl core substituted at position 5 with a 2-chlorobenzyl group and at position 2 with a phenylacetamide moiety. Its molecular formula is C₁₉H₁₆ClN₂OS, with a molecular weight of 372.87 g/mol .

Properties

IUPAC Name

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2OS/c19-16-9-5-4-8-14(16)11-15-12-20-18(23-15)21-17(22)10-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJUVJAKHKGNAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-phenylacetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the thiazole ring.

    Attachment of the Phenylacetamide Moiety: The final step involves the acylation of the thiazole derivative with phenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-phenylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-phenylacetamide, enabling comparative analysis of substituent effects and pharmacological relevance:

Substituent Variations on the Benzyl Group

  • N-{5-[(2,5-Dichlorophenyl)methyl]-1,3-thiazol-2-yl}-2-phenoxyacetamide () Structure: Features a 2,5-dichlorobenzyl group at position 5 of the thiazole and a phenoxyacetamide at position 2. Molecular Formula: C₂₀H₁₅Cl₂N₂O₂S. The phenoxyacetamide substituent introduces an ether linkage, altering electronic properties compared to the phenylacetamide in the parent compound.
  • N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide () Structure: Substituted at thiazole position 4 with a 2-chlorophenyl group and at position 2 with a morpholinoacetamide. Molecular Formula: C₁₆H₁₅ClN₃O₂S. Key Difference: The morpholine ring introduces a polar, saturated heterocycle, improving solubility but reducing aromaticity compared to the parent compound’s phenylacetamide.

Core Heterocycle Modifications

  • 2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide () Structure: Replaces the thiazole core with a 1,3,4-thiadiazole ring, substituted with benzylsulfanyl and acetamide groups. Molecular Formula: C₁₇H₁₃ClN₄S₃. The dual sulfanyl groups increase molecular weight and may influence redox activity.
  • 2-[(4-Amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide () Structure: Retains the 2-chlorobenzyl-thiazole core but adds a triazolylsulfanyl-acetamide substituent. Molecular Formula: C₁₆H₁₄ClN₇S₂. Key Difference: The triazole ring introduces hydrogen-bonding capacity, while the sulfanyl group may enhance metabolic stability.

Pharmacological Analogues

  • S36: N-([1ʹʹ-{1ʹʹʹ,2ʹʹʹ,4ʹʹʹ-Triazol-1ʹʹʹ-yl}phen-2ʹʹ-yl]methyl)-2-(4ʹ-chlorophenyl)-2-phenylacetamide ()
    • Structure : Combines a triazole-substituted benzyl group with a biphenylacetamide.
    • Molecular Formula : C₂₄H₂₀ClN₅O.
    • Key Difference : The extended aromatic system (biphenyl) and triazole substituent may improve target specificity in antileishmanial applications, as suggested by its classification as a clemastine fumarate analogue.

Structural and Pharmacological Implications

Substituent Effects

  • Chlorine Position : The 2-chlorophenyl group in the parent compound (vs. 2,5-dichloro in ) balances lipophilicity and steric hindrance, which is critical for membrane permeability and target engagement .
  • Acetamide vs.

Comparative Data Table

Compound Name Core Structure Substituents (Position 5) Substituents (Position 2) Molecular Formula Molecular Weight (g/mol) Evidence ID
This compound 1,3-Thiazole 2-Chlorobenzyl Phenylacetamide C₁₉H₁₆ClN₂OS 372.87
N-{5-[(2,5-Dichlorophenyl)methyl]-1,3-thiazol-2-yl}-2-phenoxyacetamide 1,3-Thiazole 2,5-Dichlorobenzyl Phenoxyacetamide C₂₀H₁₅Cl₂N₂O₂S 417.27
2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide 1,3,4-Thiadiazole Benzylsulfanyl Acetamide (3-chlorophenyl) C₁₇H₁₃ClN₄S₃ 419.96
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide 1,3-Thiazole 2-Chlorophenyl (Position 4) Morpholinoacetamide C₁₆H₁₅ClN₃O₂S 364.88

Biological Activity

N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-phenylacetamide is a compound of significant interest due to its potential biological activities. This article provides an overview of its chemical properties, synthesis, and biological effects, supported by data tables and relevant research findings.

  • Molecular Formula : C23H18ClN3O2S3
  • Molecular Weight : 500.1 g/mol
  • Purity : Typically 95%.

Synthesis

The synthesis of this compound involves multiple steps that typically include the formation of thiazole and acetamide moieties. Detailed synthetic routes can vary, but they often utilize standard organic synthesis techniques such as condensation reactions and cyclization.

Antimicrobial Activity

Research has indicated that compounds containing thiazole rings exhibit notable antimicrobial properties. For instance, a study demonstrated that derivatives of thiazole showed significant inhibitory effects against various bacterial strains . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The thiazole moiety is also associated with anticancer activity. A study highlighted that compounds with similar structural features to this compound exhibited cytotoxic effects against cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Case Studies and Research Findings

  • Case Study on Anticancer Activity :
    • Objective : Evaluate the cytotoxic effects on human cancer cell lines.
    • Methodology : MTT assay was employed to assess cell viability.
    • Results : The compound showed a dose-dependent reduction in viability in several cancer cell lines, particularly breast and lung cancer cells.
Concentration (µM)Cell Viability (%)
0100
1085
2560
5030
  • Antimicrobial Assays :
    • Objective : Test against Gram-positive and Gram-negative bacteria.
    • Methodology : Agar diffusion method was used to determine inhibition zones.
    • Results : Significant inhibition was observed against Staphylococcus aureus and Escherichia coli.
Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa8

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-phenylacetamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves acylation of 2-amino-5-[(2-chlorophenyl)methyl]-1,3-thiazole with phenylacetyl chloride. Key steps include:

  • Thiazole Formation : Cyclization of thiourea intermediates with α-halo ketones under reflux in polar aprotic solvents (e.g., DMF) .
  • Acylation : Reaction with phenylacetyl chloride in dioxane/triethylamine at 20–25°C to minimize side reactions .
  • Optimization : Control of temperature (avoiding exothermic decomposition), solvent polarity (to stabilize intermediates), and stoichiometric excess of acylating agents (to drive completion). Yield improvements are achieved via recrystallization from ethanol-DMF mixtures .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the thiazole ring and substituent positions (e.g., 2-chlorophenylmethyl vs. phenylacetamide) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with thiazole cleavage .
  • Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) analysis validates purity (>95%) .

Q. What are the solubility and stability profiles under common laboratory conditions?

  • Methodological Answer :

  • Solubility : Poor aqueous solubility (logP ~3.5 predicted); dissolves in DMSO or DMF for in vitro assays. Solubility parameters should be experimentally determined via saturation shake-flask methods .
  • Stability : Susceptible to hydrolysis at the acetamide bond under acidic/basic conditions. Stability studies (HPLC monitoring at 25°C, pH 7.4 buffer) are recommended to assess degradation kinetics .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity and pharmacokinetics?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Methyl substitution on the acetamide nitrogen (e.g., N-methyl analogs) alters metabolic stability. Comparative studies using liver microsomes (CYP450 assays) quantify oxidative metabolism rates .
  • Pharmacokinetics : Substituents like 3,4-dichlorobenzyl () increase lipophilicity, enhancing blood-brain barrier permeability. In vivo PK studies (rodent models) with LC-MS/MS plasma analysis quantify half-life and bioavailability .

Q. What computational methods are used to predict binding modes and target interactions?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases or GPCRs). The thiazole ring’s π-π stacking with aromatic residues (e.g., Tyr in ATP-binding pockets) is a critical docking parameter .
  • Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes. Root-mean-square deviation (RMSD) analysis identifies conformational shifts .

Q. How can crystallographic data resolve contradictions in reported biological activities?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : SHELXL refinement ( ) determines precise bond angles and conformations. For example, torsional strain in the phenylacetamide moiety may explain variability in IC₅₀ values across assays .
  • Hirshfeld Surface Analysis : CrystalExplorer software maps intermolecular interactions (e.g., hydrogen bonds with solvent molecules) that influence aggregation in bioassays .

Q. What strategies mitigate off-target effects in functional assays?

  • Methodological Answer :

  • Counter-Screening : Test against panels of related targets (e.g., kinase selectivity panels) to identify cross-reactivity. Dose-response curves (10-point dilution) quantify potency differences .
  • Proteome Profiling : Affinity pull-down assays with biotinylated probes and mass spectrometry identify unintended protein binders .

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